Ketorolac ethyl ester
Overview
Description
Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used for its potent analgesic and anti-inflammatory properties. This compound is synthesized to enhance the transdermal delivery of ketorolac, improving its bioavailability and reducing gastrointestinal side effects associated with oral administration .
Scientific Research Applications
Ketorolac ethyl ester has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Mechanism of Action
Target of Action
Ketorolac ethyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is primarily derived from its COX-2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
Ketorolac is known to have high bioavailability when administered orally, intramuscularly, or intravenously . It is metabolized in the liver and has an elimination half-life of 3.5 to 9.2 hours in young adults and 4.7 to 8.6 hours in the elderly . The majority of the drug is excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound decreases the inflammatory response, which in turn reduces pain . This makes it a useful tool for managing moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, and other conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment, the presence of food in the stomach, and individual patient factors such as age, renal function, and liver function
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ketorolac Ethyl Ester, like its parent compound, is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX) . This interaction with COX is central to its biochemical activity.
Cellular Effects
The inhibition of prostaglandin synthesis by this compound can have a variety of effects on cellular processes. Prostaglandins play key roles in inflammation, pain sensation, and fever, so blocking their production can have significant effects on these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the COX enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This can lead to changes in gene expression related to inflammation and pain sensation.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For example, its degradation products have been found to have improved physicochemical properties and binding affinity .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Ketorolac, given their structural similarity. Ketorolac is metabolized primarily by the liver, and it is likely that similar enzymes and cofactors are involved in the metabolism of this compound .
Transport and Distribution
Given its intended use for transdermal delivery, it is likely that it can penetrate the skin and reach underlying tissues .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of COX enzymes, which are located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ketorolac ethyl ester can be synthesized through esterification of ketorolac with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating ketorolac and ethanol under reflux conditions to form the ester . Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-pyrrolidinopyridine as catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ketorolac ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield ketorolac and ethanol.
Oxidation and Reduction: These reactions are less common for this compound but can be carried out using appropriate oxidizing or reducing agents under controlled conditions.
Major Products
The primary product of hydrolysis is ketorolac, which retains the pharmacological properties of the parent compound. Other reactions may yield various intermediates and by-products depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Ketorolac: The parent compound, which is widely used as an NSAID for pain management.
Ketorolac tromethamine: A salt form of ketorolac that enhances its solubility and absorption.
Other NSAID esters: Such as ibuprofen ethyl ester and diclofenac ethyl ester, which are also designed to improve transdermal delivery and reduce gastrointestinal side effects
Uniqueness
Ketorolac ethyl ester is unique in its ability to enhance the transdermal delivery of ketorolac, providing a non-invasive route of administration that bypasses the gastrointestinal tract. This reduces the risk of gastrointestinal side effects and improves patient compliance .
Properties
IUPAC Name |
ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331574 | |
Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108061-03-6 | |
Record name | Ketorolac ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KETOROLAC ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.